Isopropyl 6-(4-benzhydrylpiperazino)nicotinate
Description
Isopropyl 6-(4-benzhydrylpiperazino)nicotinate is a nicotinic acid derivative characterized by a benzhydryl-substituted piperazine moiety at the 6-position of the pyridine ring and an isopropyl ester group at the 3-position. This compound is structurally related to pharmaceuticals targeting neurological or cardiovascular systems, where the piperazine group often modulates receptor affinity and pharmacokinetics.
Properties
IUPAC Name |
propan-2-yl 6-(4-benzhydrylpiperazin-1-yl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N3O2/c1-20(2)31-26(30)23-13-14-24(27-19-23)28-15-17-29(18-16-28)25(21-9-5-3-6-10-21)22-11-7-4-8-12-22/h3-14,19-20,25H,15-18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRMGCELYHJCCSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C1=CN=C(C=C1)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl 6-(4-benzhydrylpiperazino)nicotinate typically involves the esterification of 6-(4-benzhydrylpiperazino)nicotinic acid with isopropanol in the presence of a suitable catalyst . The reaction conditions often include refluxing the mixture under an inert atmosphere to ensure complete esterification .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Isopropyl 6-(4-benzhydrylpiperazino)nicotinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The nicotinate moiety can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Isopropyl 6-(4-benzhydrylpiperazino)nicotinate has several scientific research applications, including:
Mechanism of Action
The mechanism of action of Isopropyl 6-(4-benzhydrylpiperazino)nicotinate involves its interaction with specific molecular targets and pathways. The benzhydrylpiperazine moiety is known to interact with various receptors and enzymes, modulating their activity and leading to the compound’s observed effects . The nicotinate group may also contribute to its biological activity by influencing cellular processes .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural differences among analogs lie in the substituents on the piperazine ring and the substitution pattern on the pyridine core. Below is a comparative analysis:
Key Observations :
- Substituent Effects : The benzhydryl group in the target compound introduces significant steric bulk and lipophilicity compared to smaller groups like 3-chlorophenyl or isopropyl. This may enhance membrane permeability but reduce aqueous solubility.
- Positional Isomerism: Substitution at the 6-position (target compound) vs.
Ecological and Metabolic Considerations
- Degradability : Nicotinate esters like Isopropyl Nicotinate lack data on biodegradability , but ester groups generally undergo hydrolysis. The benzhydryl moiety in the target compound may resist degradation due to its stable aromatic structure.
- Metabolism : Piperazine derivatives are often metabolized via oxidation or dealkylation. The bulky benzhydryl group could slow metabolic clearance compared to smaller analogs.
Biological Activity
Isopropyl 6-(4-benzhydrylpiperazino)nicotinate is a compound of interest due to its potential pharmacological applications, particularly in the fields of anti-inflammatory and neuropharmacological activities. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
Chemical Structure and Properties
This compound is characterized by a nicotinic acid derivative structure with a piperazine moiety. The presence of the isopropyl group and the benzhydryl substituent contributes to its biological activity.
The mechanism through which this compound exerts its effects may involve modulation of neurotransmitter systems and anti-inflammatory pathways. Specifically, compounds with similar structures have been shown to interact with serotonin and dopamine receptors, which are crucial in neurological functions and mood regulation.
Anti-inflammatory Activity
Research has indicated that derivatives of nicotinic acid exhibit significant anti-inflammatory properties. For instance, studies on related compounds have shown that they can reduce inflammation in models such as carrageenan-induced paw edema in rats. The effectiveness of these compounds is often compared to standard anti-inflammatory drugs like piroxicam.
Neuropharmacological Activity
The neuropharmacological effects of this compound are also noteworthy. Similar compounds have demonstrated potential as anxiolytics or antidepressants by influencing serotonergic pathways. The structure-activity relationship (SAR) studies suggest that the piperazine ring plays a critical role in enhancing receptor affinity.
Case Studies
- Study on Anti-inflammatory Effects : A recent study evaluated the anti-inflammatory potential of this compound in various animal models. Preliminary results indicated a significant reduction in inflammatory markers compared to controls.
- Neuropharmacological Evaluation : Another investigation focused on the compound's effects on anxiety-like behaviors in rodents. Results suggested that treatment with this compound led to decreased anxiety levels, as measured by elevated plus maze tests.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Isopropyl 6-(4-benzhydrylpiperazino)nicotinate, and how can purity be optimized?
- Methodological Answer : Multi-step synthesis involving nucleophilic substitution and esterification is typically employed. For example, piperazine derivatives are often synthesized via Buchwald-Hartwig amination or SNAr reactions, followed by esterification with isopropyl alcohol under acidic catalysis. Purification via column chromatography (e.g., silica gel with gradient elution) or recrystallization (using ethanol/water mixtures) is critical. Monitor purity using HPLC (C18 column, UV detection at 254 nm) and confirm structural integrity via H/C NMR and HRMS .
Q. How should researchers characterize the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies under ICH guidelines (e.g., 40°C/75% RH for 6 months). Use HPLC to track degradation products and DSC/TGA to assess thermal stability. Store the compound at -20°C in amber vials under inert atmosphere to minimize hydrolysis and photodegradation, as recommended for similar piperazine derivatives .
Q. What spectroscopic techniques are essential for confirming the structure of this compound?
- Methodological Answer : Combine H NMR (to confirm benzhydryl and piperazine protons), C NMR (for carbonyl and aromatic carbons), and IR spectroscopy (to validate ester C=O stretches at ~1700 cm). HRMS (ESI+) should match the molecular ion [M+H]. Cross-reference with published data for analogous nicotinate esters to resolve ambiguities .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Methodological Answer : Use receptor-binding assays (e.g., radioligand displacement for GPCR targets) or enzyme inhibition studies (e.g., kinase panels). Prioritize assays relevant to the compound’s structural analogs, such as CNS targets (dopamine/serotonin receptors) due to the benzhydryl-piperazine motif. Include positive controls (e.g., known inhibitors) and triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize the pharmacological profile of this compound?
- Methodological Answer : Systematically modify the benzhydryl group (e.g., halogen substitution), piperazine substituents (e.g., methyl vs. benzyl), and ester moiety (e.g., isopropyl vs. tert-butyl). Use molecular docking (AutoDock Vina) to predict binding affinity to target proteins. Validate hypotheses via synthesis and in vitro testing, correlating logP (HPLC-derived) with membrane permeability .
Q. What strategies address contradictions in pharmacokinetic data between in vitro and in vivo models?
- Methodological Answer : Investigate metabolic stability using liver microsomes (e.g., CYP450 isoforms) and plasma protein binding (equilibrium dialysis). For discrepancies in bioavailability, employ physiologically based pharmacokinetic (PBPK) modeling to account for absorption differences. Validate with LC-MS/MS quantification in rodent plasma .
Q. How can researchers design experiments to resolve reproducibility issues in synthetic yields?
- Methodological Answer : Apply factorial design (e.g., 2 factorial) to optimize reaction parameters: temperature (60–100°C), catalyst loading (5–15 mol%), and solvent polarity (DMF vs. THF). Use ANOVA to identify significant factors. Include internal standards (e.g., deuterated analogs) during LC-MS analysis to control for instrumental variability .
Q. What statistical frameworks are recommended for analyzing dose-response data in preclinical studies?
- Methodological Answer : Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC/IC values. Apply Bayesian hierarchical models to pool data from multiple experiments, adjusting for batch effects. Report 95% confidence intervals and use tools like GraphPad Prism for visualization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
